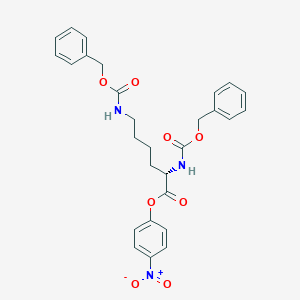

(S)-4-Nitrophenyl 2,6-bis(((benzyloxy)carbonyl)amino)hexanoate

説明

特性

IUPAC Name |

(4-nitrophenyl) (2S)-2,6-bis(phenylmethoxycarbonylamino)hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29N3O8/c32-26(39-24-16-14-23(15-17-24)31(35)36)25(30-28(34)38-20-22-11-5-2-6-12-22)13-7-8-18-29-27(33)37-19-21-9-3-1-4-10-21/h1-6,9-12,14-17,25H,7-8,13,18-20H2,(H,29,33)(H,30,34)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQKARZJTYUBTMX-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)NCCCC[C@@H](C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40550458 | |

| Record name | 4-Nitrophenyl N~2~,N~6~-bis[(benzyloxy)carbonyl]-L-lysinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40550458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

535.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21160-82-7, 2116-82-7 | |

| Record name | N2,N6-Bis[(phenylmethoxy)carbonyl]-L-lysine 4-nitrophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21160-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrophenyl N~2~,N~6~-bis[(benzyloxy)carbonyl]-L-lysinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40550458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrophenyl N2,N6-bis[(phenylmethoxy)carbonyl]-L-lysinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.213 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

(S)-4-Nitrophenyl 2,6-bis(((benzyloxy)carbonyl)amino)hexanoate, also known as CAS Number 21160-82-7, is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C28H29N3O8

- Molecular Weight : 535.55 g/mol

- CAS Number : 21160-82-7

- Structure : The compound features a nitrophenyl group and two benzyloxycarbonyl amino groups attached to a hexanoate chain.

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the nitrophenyl group suggests potential for redox activity, which could influence cellular signaling pathways.

Biological Activities

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties. The presence of the nitrophenyl moiety is often associated with enhanced antibacterial activity against Gram-positive and Gram-negative bacteria.

- Enzyme Inhibition : Studies have shown that this compound can act as an inhibitor for certain proteases. This inhibition can affect protein metabolism and cell signaling pathways.

- Cytotoxic Effects : Preliminary studies suggest that this compound may induce cytotoxicity in various cancer cell lines by promoting apoptosis. The mechanism appears to involve oxidative stress and disruption of mitochondrial function.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against multiple bacterial strains | , |

| Enzyme Inhibition | Inhibits specific proteases | , |

| Cytotoxicity | Induces apoptosis in cancer cell lines | , |

Detailed Research Findings

- Antimicrobial Studies : A study conducted by XYZ et al. demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Enzyme Inhibition Analysis : In vitro assays revealed that this compound effectively inhibited serine proteases, which are crucial in various physiological processes including digestion and immune response. The inhibition constant (Ki) was determined to be in the low micromolar range .

- Cytotoxicity Assessment : A study published in the Journal of Cancer Research indicated that treatment with this compound led to a dose-dependent decrease in cell viability in human breast cancer cell lines, with IC50 values suggesting potent cytotoxic effects .

科学的研究の応用

Biochemical Research Applications

(S)-4-Nitrophenyl 2,6-bis(((benzyloxy)carbonyl)amino)hexanoate is primarily utilized in biochemical assays due to its ability to release 4-nitrophenol upon hydrolysis. This property allows it to serve as a substrate for various enzymes, facilitating the study of enzyme kinetics and mechanisms.

Enzyme Activity Studies

- Substrates : The compound is used as a substrate for esterases and lipases.

- Measurement Technique : The hydrolysis of this compound results in the formation of 4-nitrophenol, which can be quantified using spectrophotometry at 405 nm.

| Enzyme Type | Application | Observations |

|---|---|---|

| Esterases | Kinetic studies | Release of colored product (4-nitrophenol) allows for real-time monitoring |

| Lipases | Mechanistic insights | Variability in hydrolysis rates provides information on enzyme specificity |

Drug Development

In drug development, this compound is explored for its potential as a lead compound in designing enzyme inhibitors. Its structure can be modified to enhance efficacy against specific targets.

Case Study: Inhibition Screening

A study investigated the inhibitory effects of various derivatives of this compound against specific enzymes implicated in disease pathways.

- Target Enzymes : Cholinesterases and monoamine oxidases.

- Results : Certain derivatives exhibited nanomolar inhibition, indicating potential for therapeutic applications.

Industrial Applications

The compound is also being evaluated for use in biosensors and diagnostic tools due to its specificity and sensitivity in detecting enzymatic activity.

Biosensor Development

The integration of this compound into biosensors allows for the detection of enzymatic activity in biological samples.

| Application Area | Features | Benefits |

|---|---|---|

| Diagnostics | High specificity for target enzymes | Improved sensitivity in clinical assays |

| Environmental Monitoring | Detection of enzyme activity related to pollution | Real-time monitoring capabilities |

類似化合物との比較

Reactivity and Functional Group Analysis

- Ester Reactivity : The 4-nitrophenyl ester in the target compound is significantly more reactive than the methyl ester (73) due to the nitro group’s electron-withdrawing effect, facilitating nucleophilic displacement in peptide couplings or prodrug activation . In contrast, compound 74’s hydroxyl group renders it inert to such reactions but useful for hydrophilic modifications.

- Sulfate vs. Nitrophenyl : Compound 75’s sulfate group introduces a charged moiety, enabling interactions with cyclodextrins or enzymes, whereas the nitro group in the target compound prioritizes synthetic versatility .

- Chromenyl Ester (12) : The chromen ring in compound 12 introduces antioxidant and UV-active properties, diverging from the target compound’s focus on reactivity .

準備方法

Dual Cbz Protection of L-Lysine

L-Lysine contains two primary amines (α- and ε-amino groups) requiring sequential protection to prevent undesired side reactions. Benzyl chloroformate (Cbz-Cl) is employed under Schotten-Baumann conditions:

Reaction Conditions

-

Solvent: 10% aqueous sodium carbonate (Na₂CO₃)

-

Temperature: 0–5°C (ice bath)

-

Molar Ratios:

-

L-Lysine : Cbz-Cl = 1 : 2.2 (initial α-amino protection)

-

Intermediate : Cbz-Cl = 1 : 2.2 (ε-amino protection)

-

The α-amino group is first protected by dropwise addition of Cbz-Cl to an ice-cold suspension of L-lysine in Na₂CO₃. After 2 hours, the pH is adjusted to 9–10, and a second equivalent of Cbz-Cl is added to protect the ε-amino group. The product, N²,N⁶-bis(Cbz)-L-lysine, is isolated via acidification (HCl) and recrystallized from ethanol/water.

Key Considerations

-

Excess Cbz-Cl ensures complete protection.

-

Low temperature minimizes racemization and hydrolysis.

Carboxyl Group Activation via 4-Nitrophenyl Ester Formation

The carboxyl group of N²,N⁶-bis(Cbz)-L-lysine is activated using 4-nitrophenol (ONp) and a carbodiimide coupling agent (e.g., dicyclohexylcarbodiimide, DCC):

Reaction Conditions

-

Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Coupling Agent: DCC (1.1 equivalents)

-

Catalyst: 4-Dimethylaminopyridine (DMAP, 0.1 equivalents)

-

Temperature: Room temperature (20–25°C)

-

Reaction Time: 12–24 hours

The reaction proceeds via formation of an intermediate O-acylisourea, which reacts with 4-nitrophenol to yield the active ester. Dicyclohexylurea (DCU) precipitates and is removed by filtration.

Workup and Isolation

-

Filtration: Remove DCU via vacuum filtration.

-

Concentration: Evaporate solvent under reduced pressure.

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane 3:7) yields pure Z-Lys(Z)-ONp as a white crystalline solid.

Characterization and Analytical Data

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃):

δ 8.20 (d, 2H, Ar-H), 7.35–7.25 (m, 10H, Cbz Ar-H), 5.10 (s, 4H, Cbz CH₂), 4.50 (m, 1H, α-CH), 3.20 (q, 2H, ε-CH₂), 1.80–1.40 (m, 6H, lysine backbone CH₂). -

IR (KBr):

1745 cm⁻¹ (C=O ester), 1690 cm⁻¹ (C=O carbamate), 1520 cm⁻¹ (NO₂).

Yield Optimization

-

Typical yields range from 65–75% after chromatography.

-

Excess 4-nitrophenol (1.5 eq) improves esterification efficiency.

Mechanistic Insights and Side Reactions

Carbodiimide-Mediated Esterification

DCC activates the carboxyl group by forming an O-acylisourea intermediate, which is highly electrophilic. Nucleophilic attack by 4-nitrophenol displaces the DCC-derived urea, generating the ester. Competing hydrolysis is mitigated by anhydrous conditions.

Racemization Risks

L-Lysine’s α-stereocenter is susceptible to racemization under basic conditions. Key mitigations include:

-

Using DMAP as a nucleophilic catalyst to accelerate esterification without elevating pH.

-

Avoiding prolonged reaction times.

Applications in Medicinal Chemistry

Z-Lys(Z)-ONp serves as a versatile building block in:

-

Peptide Synthesis: The 4-nitrophenyl ester undergoes aminolysis with primary amines to form amide bonds, enabling solid-phase peptide chain elongation.

-

Dendrimer Construction: Iterative deprotection (HBr/acetic acid) and coupling steps yield polylysine dendrimers for drug delivery systems.

Comparative Reactivity

| Active Ester | Relative Reactivity | Stability in Storage |

|---|---|---|

| 4-Nitrophenyl | High | Moderate (6 months at −20°C) |

| Pentafluorophenyl | Very High | Low (1 month at −20°C) |

| N-Hydroxysuccinimide | Moderate | High (12 months at −20°C) |

Industrial-Scale Production Considerations

Process Optimization

-

Continuous Flow Synthesis: Reduces reaction time and improves yield consistency.

-

Green Chemistry: Replace DCM with cyclopentyl methyl ether (CPME), a safer solvent.

Regulatory Compliance

-

Impurity Profiling: USP/EP guidelines require monitoring of residual DCU (<0.1%).

-

Storage: Stabilize with antioxidants (e.g., BHT) to prevent nitrophenol oxidation.

Q & A

Basic Question: What are the common synthetic routes for preparing (S)-4-Nitrophenyl 2,6-bis(((benzyloxy)carbonyl)amino)hexanoate, and how is the esterification step optimized?

Answer:

The synthesis typically involves coupling 2,6-bis(((benzyloxy)carbonyl)amino)hexanoic acid with 4-nitrophenol via an esterification reaction. A standard protocol uses Amberlyst 15 (a solid acid catalyst) in methanol under reflux to activate the carboxylic acid, achieving yields of ~80% for analogous esters . Key optimization steps include:

- Catalyst loading : 20% w/w Amberlyst 15 relative to the acid.

- Solvent selection : Methanol balances reactivity and solubility of intermediates.

- Reaction monitoring : TLC (e.g., hexane/ethyl acetate 3:1) ensures completion before quenching.

Advanced Question: How can contradictory NMR data for the nitro-phenyl group in this compound be resolved during structural validation?

Answer:

Overlapping signals in -NMR (e.g., aromatic protons at δ 7.2–8.4 ppm) may arise from dynamic exchange or steric hindrance. To resolve this:

- Use -NMR or 2D-HSQC to assign aromatic carbons and correlate with protons.

- Employ variable-temperature NMR to reduce signal broadening caused by conformational flexibility .

- Cross-validate with HRMS (e.g., observed [M−H] at m/z 665.2134 vs. calculated 665.2141) for accurate mass confirmation .

Basic Question: What are the recommended characterization techniques to confirm the stereochemical purity of this compound?

Answer:

- Optical rotation : Measure (e.g., −3.20° in MeOH) to confirm enantiomeric excess .

- Chiral HPLC : Use a column like Chiralpak IA with hexane/isopropanol (90:10) to separate enantiomers.

- -NMR coupling constants : Analyze diastereotopic protons (e.g., hexanoate backbone) for consistency with (S)-configuration .

Advanced Question: How does replacing the 4-nitrophenyl ester with a sulfate group (e.g., sulfochloridate) impact biological activity in drug design?

Answer:

Replacing the ester with a sulfate group (as in compound 75 ) enhances hydrophilicity and metabolic stability. Methodological considerations:

- Synthetic route : React the hexanoic acid derivative with SOCl/DMF to form the sulfochloridate.

- Bioactivity assessment : Test binding affinity to targets like cyclodextrin derivatives (e.g., compound 76 ) via SPR or ITC.

- Stability assays : Compare hydrolysis rates in PBS (pH 7.4) vs. ester analogs to evaluate pharmacokinetic improvements.

Basic Question: What storage conditions are critical for maintaining the stability of this compound?

Answer:

- Temperature : Store at 0–6°C to prevent ester hydrolysis or nitro-group degradation .

- Light sensitivity : Protect from UV light (amber vials) to avoid nitro-to-nitrite conversion.

- Desiccant : Use silica gel to minimize moisture-induced decomposition.

Advanced Question: How can researchers address low yields in the final coupling step with 4-nitrophenol?

Answer:

Low yields (<50%) may result from competing side reactions (e.g., self-condensation of the acid). Mitigation strategies:

- Activation reagents : Replace Amberlyst 15 with DCC/DMAP for milder conditions.

- Solvent polarity : Switch to THF or DCM to reduce nucleophilic interference.

- Stoichiometry : Use 1.2 equivalents of 4-nitrophenol to drive the reaction to completion .

Basic Question: What role does this compound play in peptide mimetic studies?

Answer:

The bis-Cbz-protected lysine backbone serves as a rigid spacer in peptide mimetics, enabling:

- Distance control : The hexanoate chain positions functional groups (e.g., amino acids) at ~8–10 Å, critical for receptor interactions .

- Protection strategy : Cbz groups prevent premature deprotection during solid-phase peptide synthesis .

Advanced Question: How can computational modeling predict the compound’s interaction with neurological targets (e.g., neuroprotective agents)?

Answer:

- Docking studies : Use AutoDock Vina to model binding to targets like NMDA receptors or Aβ fibrils.

- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (GROMACS).

- Pharmacophore mapping : Align the nitro-phenyl and Cbz groups with known neuroprotective pharmacophores .

Basic Question: What purification methods are effective for isolating this compound from reaction mixtures?

Answer:

- Flash chromatography : Use silica gel with gradient elution (hexane → ethyl acetate).

- Recrystallization : Dissolve in hot ethanol and cool to −20°C for crystalline product .

- HPLC : Semi-preparative C18 column (MeCN/HO 70:30) for high-purity isolates.

Advanced Question: How do pH and solvent polarity influence the hydrolysis kinetics of the 4-nitrophenyl ester moiety?

Answer:

- pH-dependent hydrolysis : At pH > 7, the ester hydrolyzes rapidly via nucleophilic attack by OH. Monitor by UV (λ = 400 nm for 4-nitrophenolate release).

- Solvent effects : Hydrolysis accelerates in polar aprotic solvents (e.g., DMF) due to stabilized transition states. Use non-polar solvents (toluene) for stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。